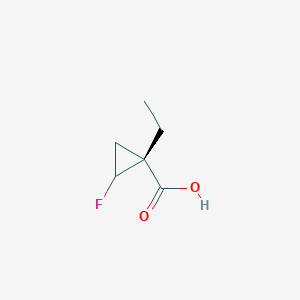
(1R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid
Descripción general
Descripción
(1R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid, also known as EFCA, is a cyclopropane derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EFCA is a chiral molecule, meaning it exists in two mirror-image forms, with only one form exhibiting biological activity.
Aplicaciones Científicas De Investigación
(1R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid has been found to exhibit potent activity against a range of cancer cell lines, including breast, prostate, and lung cancer. (1R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid has also been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi, including Candida albicans. (1R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid has potential applications in drug discovery and development, as it can be used as a lead compound for the development of new drugs.
Mecanismo De Acción
(1R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid exerts its biological activity by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, (1R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid disrupts the synthesis of DNA and RNA, leading to cell death. (1R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid has also been shown to inhibit the activity of mitochondrial complex II, leading to the generation of reactive oxygen species (ROS), which also contribute to cell death.
Efectos Bioquímicos Y Fisiológicos
(1R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. (1R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis. In addition, (1R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid has been shown to modulate the immune system, leading to enhanced anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid is a relatively simple molecule to synthesize, and its biological activity has been well characterized. However, (1R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid is a chiral molecule, meaning it exists in two mirror-image forms, which can complicate its use in biological assays. In addition, (1R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid has low solubility in water, which can limit its use in certain experimental systems.
Direcciones Futuras
There are several future directions for (1R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid research. First, the development of more efficient synthesis methods for (1R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid could improve its availability for research purposes. Second, the development of more potent analogs of (1R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid could lead to the discovery of new drugs for the treatment of cancer and infectious diseases. Third, the development of new assays for (1R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid activity, particularly in vivo assays, could facilitate the translation of (1R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid research into clinical applications. Finally, the elucidation of the molecular mechanisms underlying (1R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid activity could provide insights into new targets for drug discovery and development.
In conclusion, (1R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid is a promising compound with potential applications in drug discovery and development. Its potent activity against cancer cells and infectious agents, along with its ability to modulate the immune system, make it an attractive lead compound for the development of new drugs. Further research is needed to fully understand the mechanisms underlying its biological activity and to develop more efficient methods for its synthesis and use in experimental systems.
Propiedades
IUPAC Name |
(1R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c1-2-6(5(8)9)3-4(6)7/h4H,2-3H2,1H3,(H,8,9)/t4?,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWLDAPAGCAOMG-RZKHNPSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CC1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B1415892.png)

![2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-amine](/img/structure/B1415894.png)
![2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1415895.png)
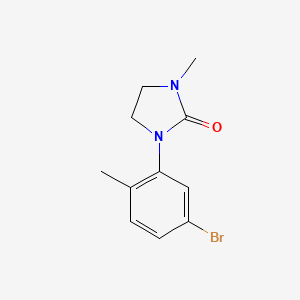
![3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol](/img/structure/B1415898.png)
![1-[(6-Fluoropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B1415899.png)
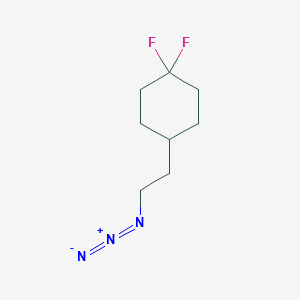
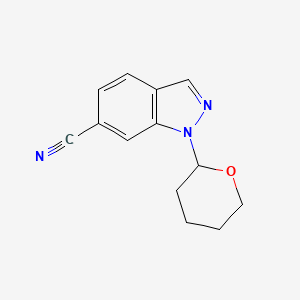
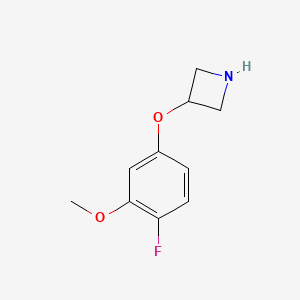
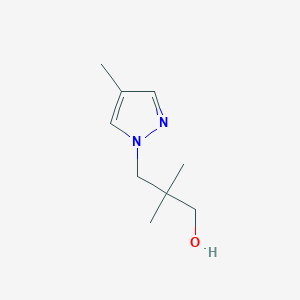
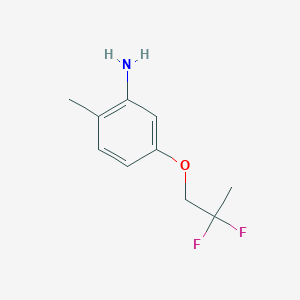
![5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B1415912.png)